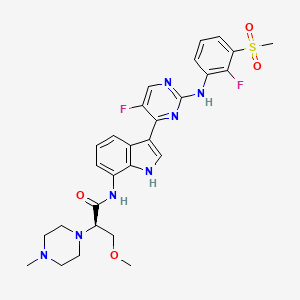
Jak1-IN-7
概要
説明
ロンダモシチニブは、治療の可能性を探求されている低分子です。 これは、免疫応答と炎症に関与するさまざまなサイトカインと成長因子のシグナル伝達経路において重要な役割を果たすヤヌスキナーゼ1(JAK1)の選択的で強力な阻害剤です 。 ロンダモシチニブは、中等度から重度の喘息やその他の免疫関連疾患の治療における有効性と安全性を研究されています .
2. 製法
合成経路と反応条件: ロンダモシチニブの合成は、重要な中間体の調製から始まる、複数ステップを必要とします最終的なステップには、ピリミジンコアとインドール誘導体のカップリングと、ピペラジンアセトアミド部分の付加が含まれます .
工業生産方法: ロンダモシチニブの工業生産は、収率と純度を高くするために合成経路の最適化を必要とする可能性があります。 これには、効率的な触媒の使用、制御された反応条件、結晶化やクロマトグラフィーなどの精製技術が含まれます .
3. 化学反応解析
反応の種類: ロンダモシチニブは、次のようなさまざまな化学反応を受けます。
酸化: メチルスルホニル基は、スルホン誘導体を形成するために酸化を受けます。
還元: 中間体のニトロ基は、アミンに還元されます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: パラジウム炭素(Pd / C)や水素化リチウムアルミニウム(LiAlH4)などの試薬。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたロンダモシチニブのさまざまな誘導体が含まれ、これらはさらに薬理学的特性について研究することができます .
4. 科学研究への応用
ロンダモシチニブには、次のようないくつかの科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Londamocitinib involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of the pyrimidine core with an indole derivative and the addition of a piperazineacetamide moiety .
Industrial Production Methods: Industrial production of Londamocitinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Londamocitinib undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: Halogen atoms in the pyrimidine core can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products: The major products formed from these reactions include various derivatives of Londamocitinib with modified functional groups, which can be further studied for their pharmacological properties .
科学的研究の応用
Londamocitinib has several scientific research applications, including:
作用機序
ロンダモシチニブは、ヤヌスキナーゼ1(JAK1)を選択的に阻害することで効果を発揮します。 JAK1は、免疫応答と炎症を調節するさまざまなサイトカインと成長因子のシグナル伝達経路に関与しています。 JAK1を阻害することで、ロンダモシチニブは、シグナル伝達と転写のアクチベーター(STAT)タンパク質などの下流シグナル伝達分子のリン酸化と活性化を減少させます。 これにより、プロ炎症性サイトカインや免疫応答のその他の媒介物の発現が減少します .
類似の化合物:
トファシチニブ: リウマチ様関節炎やその他の自己免疫疾患の治療に使用されるJAK阻害剤。
バリシチニブ: リウマチ様関節炎の治療に使用される別のJAK阻害剤。
ルキソリチニブ: 骨髄線維症や真性赤血球増加症の治療に使用されるJAK1およびJAK2阻害剤.
比較: ロンダモシチニブは、JAK2に対して400倍以上の選択性、JAK3に対して10,000倍以上の選択性を持つ、JAK1に対する高い選択性で特徴付けられます。 この高い選択性は、標的外効果の可能性を減らし、免疫関連疾患の治療における治療の可能性を高めます .
類似化合物との比較
Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Comparison: Londamocitinib is unique in its high selectivity for JAK1, with over 400-fold selectivity over JAK2 and over 10,000-fold selectivity over JAK3. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for treating immune-related conditions .
特性
IUPAC Name |
(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZADQZHYFJGW-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241039-81-4 | |
| Record name | AZD-4604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


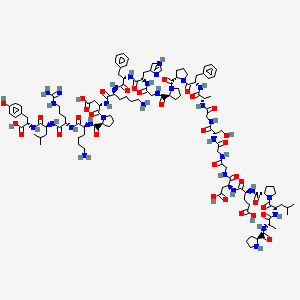
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
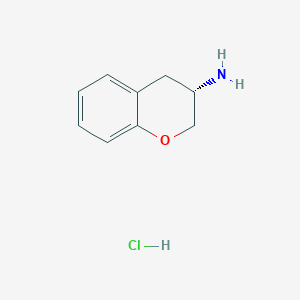
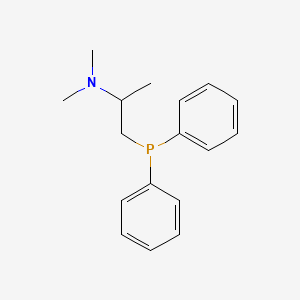
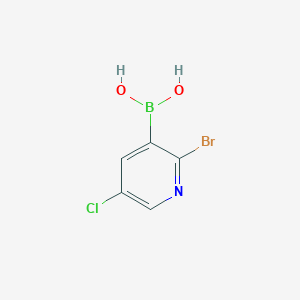
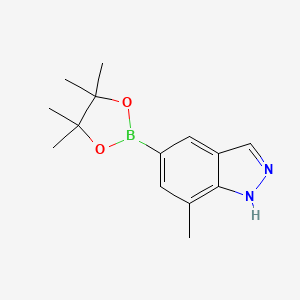
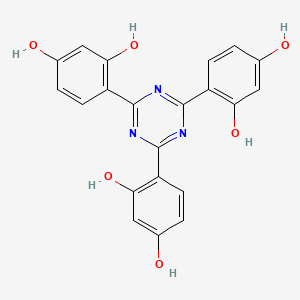
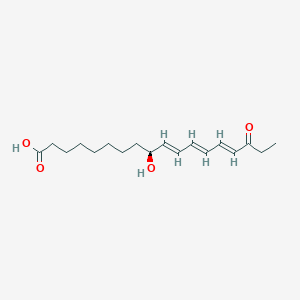
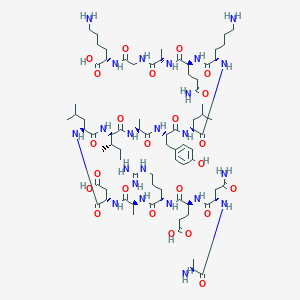
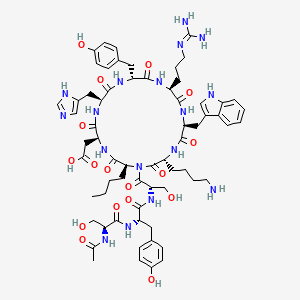
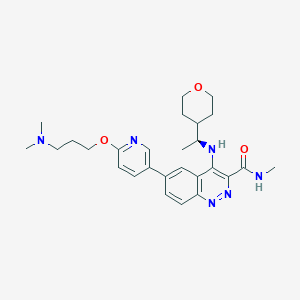
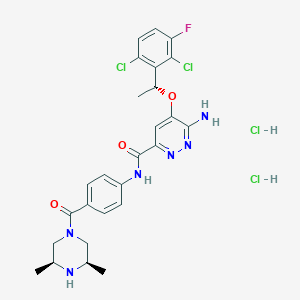
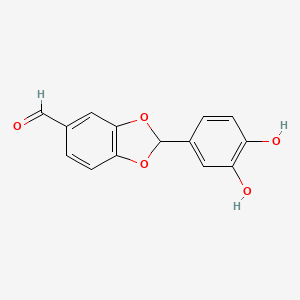
![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
